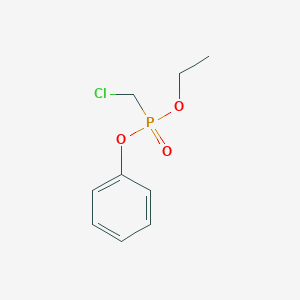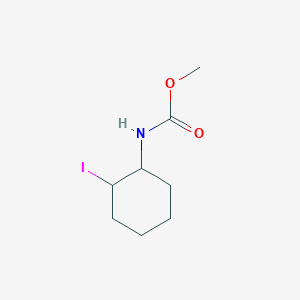![molecular formula C10H13N3O2 B14346771 N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide CAS No. 93065-06-6](/img/structure/B14346771.png)
N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide is a chemical compound with the molecular formula C10H13N3O2 It is known for its unique structure, which includes a pyridine ring and a nitrous amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide typically involves the reaction of pyridine derivatives with nitrous amide precursors. One common method includes the use of acyl halides or anhydrides as starting materials, which react with methylamine and pyridine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while maintaining safety and efficiency. The reaction conditions are optimized to minimize by-products and maximize the production rate .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrous amide group to amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors and modulate their activity, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-(pyridin-2-yl)nitrous amide
- N,N-bis(2-aminoethyl)nitrous amide
- 4-nitrosomethylaminopyridine
Uniqueness
N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide stands out due to its specific structural features, such as the presence of both a pyridine ring and a nitrous amide group.
Propiedades
Número CAS |
93065-06-6 |
|---|---|
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
N-methyl-N-(4-oxo-4-pyridin-2-ylbutyl)nitrous amide |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)8-4-6-10(14)9-5-2-3-7-11-9/h2-3,5,7H,4,6,8H2,1H3 |
Clave InChI |
GRIWTUFQTUUJDA-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCC(=O)C1=CC=CC=N1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline](/img/structure/B14346694.png)
![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)

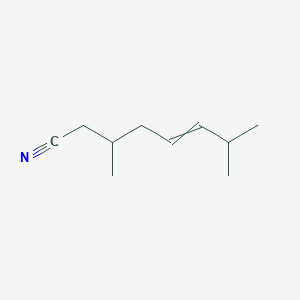
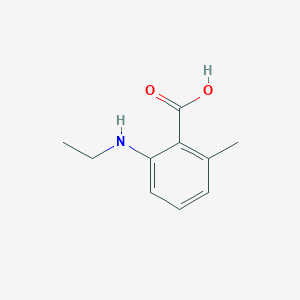
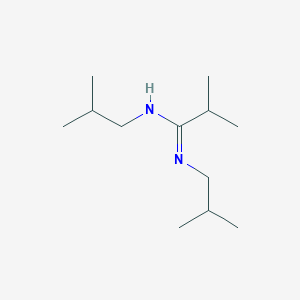
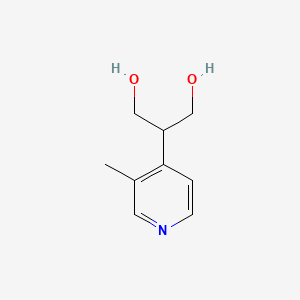
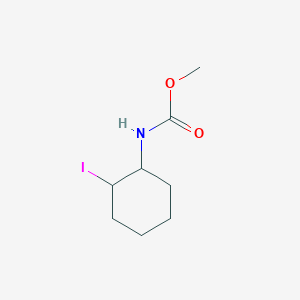
![4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane](/img/structure/B14346755.png)
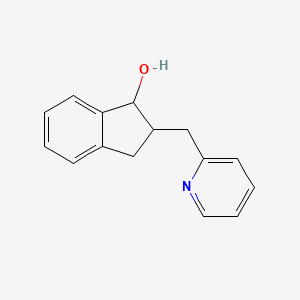
![2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14346764.png)
